6-(2-Ethyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-2,2,4,7-tetramethyl-1,2,3,4-tetrahydroquinoline
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Overview
Description
The compound 6-{2-ETHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-YL}-2,2,4,7-TETRAMETHYL-1,2,3,4-TETRAHYDROQUINOLINE is a complex heterocyclic molecule It features a triazolopyrimidine moiety fused to a tetrahydroquinoline structure, which is further substituted with ethyl and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-{2-ETHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-YL}-2,2,4,7-TETRAMETHYL-1,2,3,4-TETRAHYDROQUINOLINE typically involves multi-step organic synthesis. One common method includes:
Formation of the Triazolopyrimidine Core: This can be achieved through the condensation of an aminopyrimidine with a suitable hydrazide under oxidative conditions.
Cyclization and Substitution: The intermediate is then subjected to cyclization reactions to form the triazolopyrimidine ring.
Formation of Tetrahydroquinoline: The tetrahydroquinoline moiety is synthesized separately, often through a Povarov reaction involving an aniline, an aldehyde, and an alkene.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. Techniques such as continuous flow chemistry and microwave-assisted synthesis could be employed to enhance reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydroquinoline moiety, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can target the triazolopyrimidine ring, potentially yielding dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the triazolopyrimidine and tetrahydroquinoline rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like alkyl halides for alkylation, and nucleophiles such as amines or thiols for nucleophilic substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a building block for synthesizing more complex molecules and as a ligand in coordination chemistry.
Biology and Medicine
In biological and medicinal research, 6-{2-ETHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-YL}-2,2,4,7-TETRAMETHYL-1,2,3,4-TETRAHYDROQUINOLINE is investigated for its potential as an antimicrobial, antifungal, and anticancer agent. Its ability to interact with various biological targets makes it a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific electronic or photophysical properties, such as organic semiconductors or light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of this compound in biological systems involves its interaction with specific molecular targets. For instance, it may inhibit enzymes or receptors involved in disease pathways. The triazolopyrimidine moiety is known to interact with kinase enzymes, potentially inhibiting their activity and thus affecting cell signaling pathways.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[1,5-a]pyrimidine Derivatives: These compounds share the triazolopyrimidine core and exhibit similar biological activities.
Tetrahydroquinoline Derivatives: Compounds with this moiety are known for their pharmacological properties, including antimalarial and anticancer activities.
Uniqueness
The uniqueness of 6-{2-ETHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-YL}-2,2,4,7-TETRAMETHYL-1,2,3,4-TETRAHYDROQUINOLINE lies in its combined structural features, which confer a distinct set of chemical and biological properties. The presence of both triazolopyrimidine and tetrahydroquinoline moieties allows for diverse interactions with biological targets, making it a versatile compound for various applications.
Properties
Molecular Formula |
C20H25N5 |
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Molecular Weight |
335.4 g/mol |
IUPAC Name |
6-(2-ethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-2,2,4,7-tetramethyl-3,4-dihydro-1H-quinoline |
InChI |
InChI=1S/C20H25N5/c1-6-18-22-19-21-8-7-17(25(19)24-18)15-10-14-13(3)11-20(4,5)23-16(14)9-12(15)2/h7-10,13,23H,6,11H2,1-5H3 |
InChI Key |
FGSZWJAHVQDKFM-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN2C(=CC=NC2=N1)C3=CC4=C(C=C3C)NC(CC4C)(C)C |
Origin of Product |
United States |
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